Comparative Physicochemical Profile: Increased Hydrogen Bond Donor Count versus Non-Hydroxylated Analog
The target compound possesses a hydrogen bond donor (HBD) count of 2 (from the carboxylic acid and the hydroxymethyl OH), compared to an HBD count of 1 for the direct analog 5-phenylfuran-2-carboxylic acid, which lacks the hydroxymethyl substituent [1]. This quantitative difference in HBD count is predicted to influence solubility and target engagement properties, as HBD count is a key parameter in drug-likeness filters such as Lipinski's Rule of Five.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 (HBD count) |
| Comparator Or Baseline | 5-Phenylfuran-2-carboxylic acid: 1 (HBD count) |
| Quantified Difference | +1 HBD |
| Conditions | Structure-based calculation (ChemDraw/Chemicalize predicted properties) |
Why This Matters
The additional HBD provides an extra point for intermolecular interactions, which can be crucial for target binding or crystal engineering when selecting a building block for library synthesis.
- [1] Chemicalize - Instant Cheminformatics Solutions. (n.d.). Predicted properties for 5-phenylfuran-2-carboxylic acid and 5-(4-(hydroxymethyl)phenyl)furan-2-carboxylic acid. View Source
